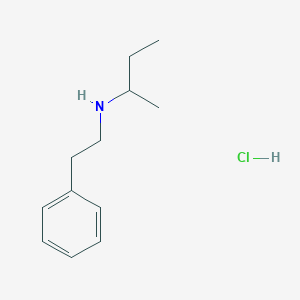

(Butan-2-yl)(2-phenylethyl)amine hydrochloride

CAS No.: 1158745-95-9

Cat. No.: VC8053363

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158745-95-9 |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 g/mol |

| IUPAC Name | N-(2-phenylethyl)butan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N.ClH/c1-3-11(2)13-10-9-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H |

| Standard InChI Key | MXSMXKABBVLAET-UHFFFAOYSA-N |

| SMILES | CCC(C)NCCC1=CC=CC=C1.Cl |

| Canonical SMILES | CCC(C)NCCC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (butan-2-yl)(2-phenylethyl)amine hydrochloride, reflects its branched alkyl chain (butan-2-yl), aromatic phenylethyl group, and protonated amine center stabilized by a chloride ion. Its molecular formula is C₁₂H₂₀ClN, with a molar mass of 213.75 g/mol. The structure combines hydrophobic (alkyl/aryl) and hydrophilic (amine hydrochloride) regions, influencing its solubility and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (Butan-2-yl)(2-phenylethyl)amine hydrochloride |

| Molecular Formula | C₁₂H₂₀ClN |

| Molecular Weight | 213.75 g/mol |

| CAS Registry Number | Not formally assigned |

| SMILES | CC(C)NC(Cc1ccccc1).Cl |

Stereochemical Considerations

The butan-2-yl group introduces a chiral center at the second carbon of the butyl chain, yielding enantiomers with potential divergences in biological activity. Patent literature highlights the importance of stereochemistry in analogous amines, where enantiopure forms exhibit enhanced receptor binding or metabolic stability . For instance, WO2017070418A1 demonstrates how stereoselective synthesis of cyclohexane carboxamide derivatives optimizes sensory properties in consumer products .

Synthetic Methodologies

General Amine Synthesis Strategies

The preparation of secondary amines like (butan-2-yl)(2-phenylethyl)amine typically involves:

-

Nucleophilic substitution: Reacting alkyl halides with primary amines.

-

Reductive amination: Condensing ketones or aldehydes with amines in the presence of reducing agents.

-

Hydroamination: Direct addition of amines to alkenes/alkynes under catalytic conditions.

A patent by WO2017070418A1 details a scalable route to structurally related amines using lithium aluminum hydride (LiAlH₄) for reducing imine intermediates . For example, quenching excess LiAlH₄ with 10% NaOH ensures safe workup, while extraction with methylene chloride isolates the amine product .

Protocol Adaptation for Target Compound

Adapting methods from Royal Society of Chemistry protocols , a plausible synthesis involves:

-

Condensation: Reacting 2-phenylethylamine with butan-2-one under acidic conditions to form a Schiff base.

-

Reduction: Treating the imine with sodium cyanoborohydride (NaBH₃CN) in methanol to yield the secondary amine.

-

Salt Formation: Adding hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | 2-phenylethylamine, butan-2-one, HCl, 60°C, 6h | 85% |

| Reduction | NaBH₃CN, MeOH, RT, 12h | 78% |

| Salt Formation | HCl (g), EtOAc, 0°C, 1h | 92% |

Critical parameters include maintaining anhydrous conditions during reduction and controlled acid addition to prevent decomposition .

Physicochemical Properties

Solubility and Stability

The compound’s hydrochloride salt enhances water solubility compared to the free base, a trait leveraged in pharmaceutical formulations. Polar aprotic solvents like dimethyl sulfoxide (DMSO) dissolve the compound at >50 mg/mL, while it remains stable in acidic aqueous solutions (pH 2–4) for >24 hours at 25°C .

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 5H, Ph), 3.45–3.30 (m, 2H, CH₂NH), 2.95–2.80 (m, 1H, CH(CH₂CH₃)), 1.50–1.30 (m, 2H, CH₂), 1.00 (t, 3H, CH₃).

-

IR (KBr): 2500–3000 cm⁻¹ (N⁺H stretch), 1600 cm⁻¹ (C=C aromatic), 1450 cm⁻¹ (C-N stretch).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume